

Spectrum of Fungal Pathogen Sensitivity to Fludioxonil

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fludioxonil

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The table below summarizes the sensitivity data for various fungal pathogens to **fludioxonil**, based on recent scientific studies.

Fungal Pathogen	Disease Caused	Sensitivity / Resistance Level	Key Mutations Associated with Resistance	Experimental Data / Notes
Botrytis cinerea [1]	Gray mold on various crops	34.76% of field isolates were resistant (2015-2017 data) [1]	Mutations in Bos1 gene: I365S, I365N, Q369P, N373S [1]	19.25% highly resistant (HR), 15.51% moderately resistant (MR); most resistant isolates also showed resistance to iprodione [1]
Penicillium spp. (14 species) [2]	Blue mold on pome fruits	High resistance levels found in several species [2]	Mutations in Nika gene (e.g., G693D, T1318P, T960S) in <i>P. chrysogenum</i> and <i>P. oxalicum</i> [2]	Non- <i>expansum</i> species constitute ~20% of population in Pacific Northwest, USA; poses a significant control risk [2]

Fungal Pathogen	Disease Caused	Sensitivity / Resistance Level	Key Mutations Associated with Resistance	Experimental Data / Notes
Penicillium expansum [2]	Blue mold on apples	Reduced sensitivity in field isolates [2]	Information not specified in search results	A dose of 0.5 µg/mL is used to discriminate resistant from sensitive isolates [2]
Sclerotinia sclerotiorum [3]	White mold on broad host range	Laboratory mutants generated with high resistance [3]	Missense mutations in the OS-1 homologous gene [3]	Resistant strains showed growth defects , reduced pathogenicity , and hypersensitivity to osmotic stress [3]
Fusarium oxysporum f. sp. melonis (FOM) [4]	Melon Fusarium wilt	Effective inhibition of wild-type isolates; resistant mutants generated in lab [4]	Mutations and altered expression in the FoOs1 gene [4]	Resistant mutants had reduced sporulation and osmotic sensitivity ; no cross-resistance to other common fungicides was found [4]
Magnaporthe oryzae [5]	Rice blast	Resistant mutants created via genetic modification [5]	Amino acid change (H736A) in the HisKA domain of MoHik1p [5]	The H736A mutant was resistant to fludioxonil but retained sensitivity to osmotic stress, indicating different mechanisms [5]
Paracoccidioides spp. [6]	Systemic mycoses in humans	Inhibits dimorphic transition (mycelium to yeast) [6]	Acts via the group III hybrid histidine kinase PbDRK1 [6]	Proteomic studies show fludioxonil triggers oxidative stress response and cell wall remodeling [6]

Detailed Experimental Protocols for Sensitivity Assessment

The following methodologies are commonly used in the cited research to determine **fludioxonil** sensitivity and resistance.

- **Mycelial Growth Assay (In Vitro)**

- **Procedure:** Fresh mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony are transferred to Petri dishes containing potato dextrose agar (PDA) or other appropriate media amended with a series of **fludioxonil** concentrations [1] [4].
- **Stock Solution:** **Fludioxonil** is first dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted in the medium to the desired final concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 10, 50, 100 µg/mL) [1].
- **Incubation & Measurement:** Plates are incubated in the dark at an optimal temperature for the fungus (e.g., 17°C for *Botrytis cinerea*). After a set period (e.g., 3 days), the diameter of the colony growth is measured [1] [3].
- **Data Analysis:** The effective concentration that inhibits 50% of mycelial growth (**EC₅₀ value**) is calculated. Isolates are often categorized as Sensitive (S), Moderately Resistant (MR), or Highly Resistant (HR) based on their ability to grow at discriminatory doses (e.g., 10 and 100 µg/mL) [1] [2].

- **Discriminatory Dose Assay**

- This is a simpler version of the growth assay. Isolates are tested on agar plates containing one or two critical concentrations of **fludioxonil**. Growth at these doses indicates resistance [1] [3].

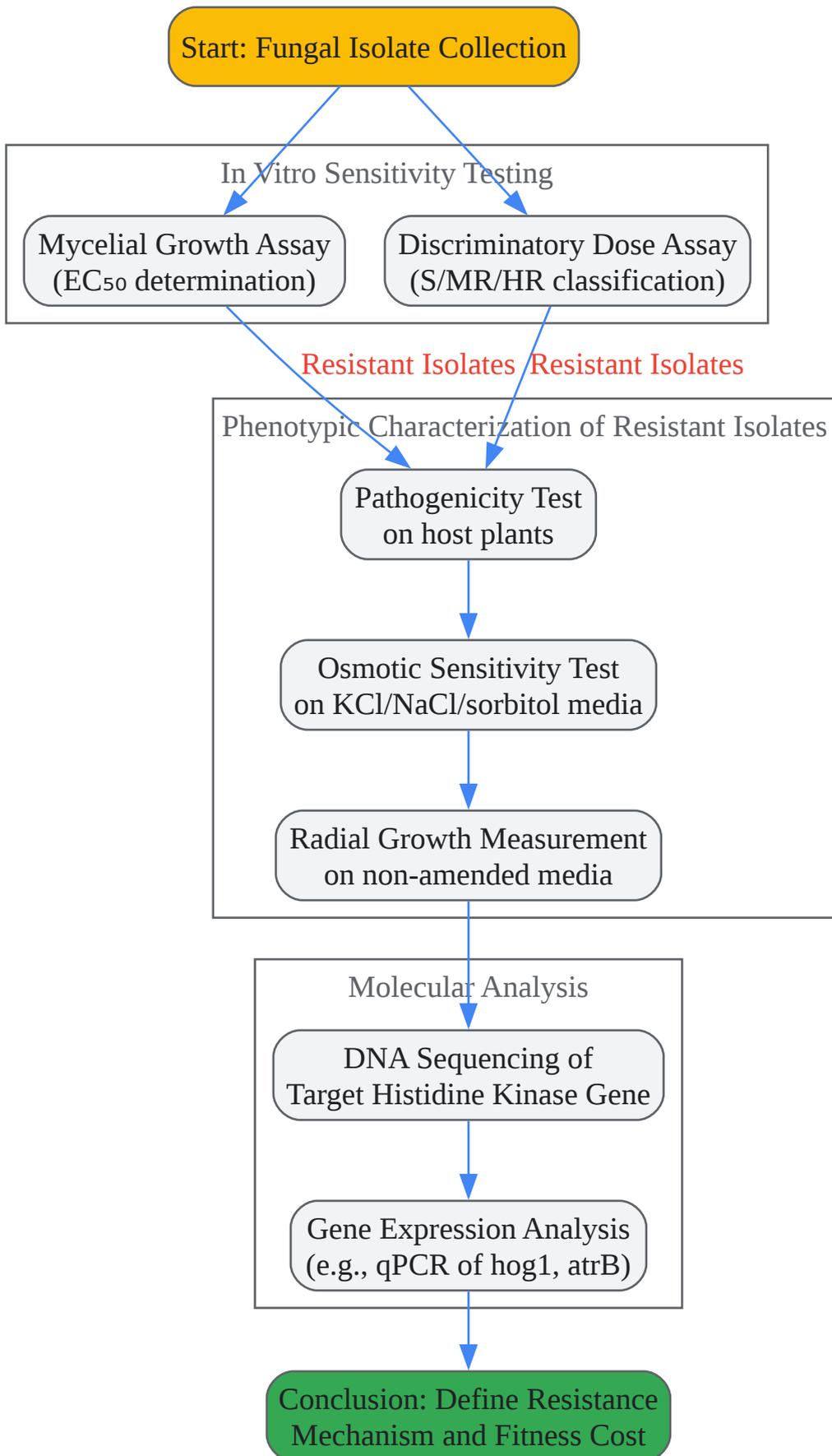
- **Assessment of Fitness Penalties in Resistant Mutants**

- **Pathogenicity Test:** The virulence of resistant and sensitive isolates is compared on host plants (e.g., detached leaves or fruits). Lesion size or disease progression is measured over time [3].
- **Osmotic Sensitivity:** Resistant mutants often show increased sensitivity to osmotic stress. This is tested by growing isolates on PDA amended with osmolytes like KCl, NaCl, sorbitol, or mannitol. Impaired growth indicates a fitness defect [3] [4].
- **Growth Rate:** Radial mycelial growth on unamended media is compared between resistant and sensitive isolates to check for general growth defects [3].

- **Molecular Analysis of Resistance**

- **Gene Sequencing:** The genes coding for group III histidine kinases (e.g., *Bos1* in *B. cinerea*, *OS1* in *S. sclerotiorum*, *FoOs1* in *Fusarium*) are amplified and sequenced from resistant isolates to identify point mutations [1] [3] [4].
- **Gene Expression:** Quantitative PCR (qPCR) can be used to measure the expression levels of target genes (e.g., *atrB*, *hog1*) in resistant versus sensitive isolates [1].

The experimental workflow for assessing **fludioxonil** sensitivity and resistance mechanisms is illustrated below:



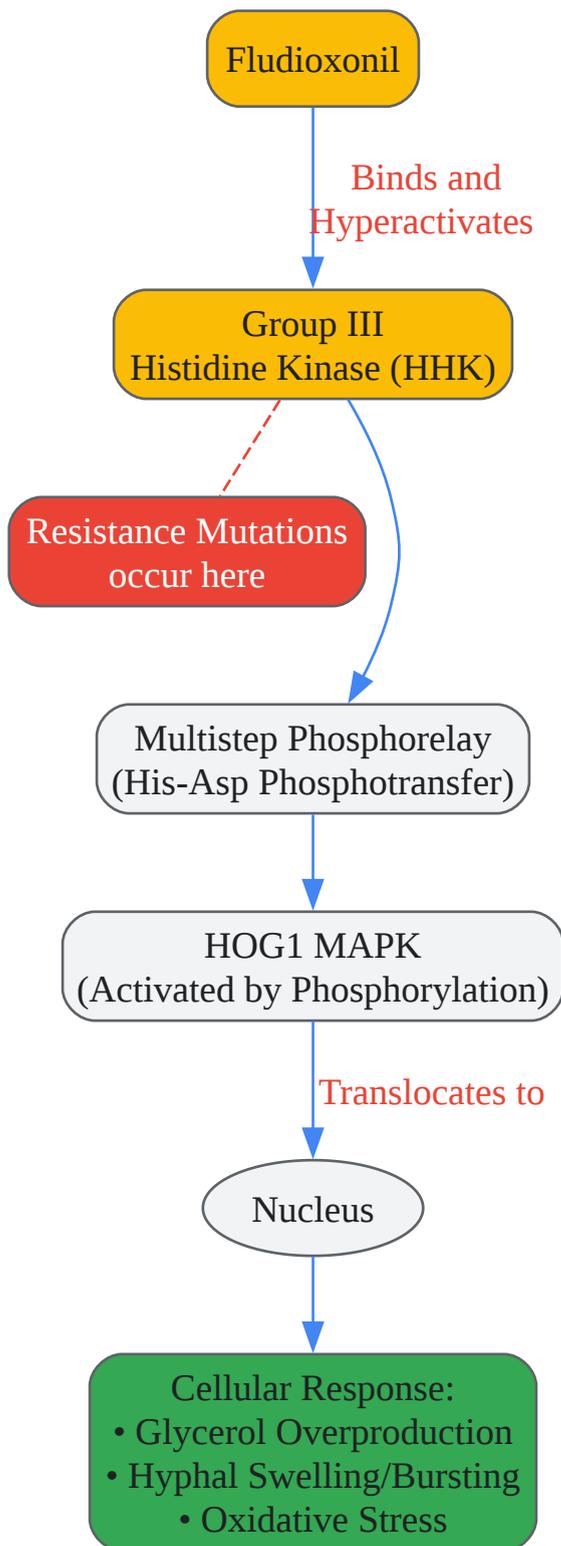
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Molecular Mechanism of Action and Resistance

Fludioxonil's activity is primarily mediated through the hyperactivation of the High Osmolarity Glycerol (HOG) pathway.

- **Mode of Action: Fludioxonil** targets the group III hybrid histidine kinase (HHK), a key sensor in the fungal osmotic stress response network [5] [7] [3]. Under normal conditions, this pathway is activated by osmotic stress to produce and retain glycerol, helping the cell maintain turgor pressure. **Fludioxonil** binding leads to **constitutive activation** of this pathway, even in the absence of stress [8]. This results in the excessive accumulation of glycerol, causing hyphal swelling, bursting, and fungal death [7] [3].
- **Primary Resistance Mechanism:** The most well-characterized resistance mechanism involves mutations in the gene encoding the group III HHK (e.g., *Bos1*, *OS1*, *FoOs1*) [1] [3] [4]. These mutations prevent the binding or signal transduction of **fludioxonil**, rendering the fungicide ineffective. Such mutants are often resistant to **fludioxonil** but also frequently exhibit **osmosensitivity** and other fitness penalties, as their natural osmotic response is also impaired [8] [3] [4].
- **Alternative Resistance Mechanisms:**
 - **Overexpression of Efflux Transporters:** In *Botrytis cinerea*, overexpression of the ABC transporter gene *atrB* has been linked to multidrug resistance phenotypes (MDR1) that can include reduced sensitivity to **fludioxonil** [1].
 - **Mitochondrial Dysfunction and Oxidative Stress:** Evidence suggests that **fludioxonil** induces oxidative stress and disrupts mitochondrial function [6] [7]. The production of reactive oxygen species (ROS) is a significant component of its toxicity, and alterations in cellular antioxidant systems may contribute to resistance [6] [7].

The following diagram illustrates the signaling pathway through which **fludioxonil** acts and where common resistance mutations occur.



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Key Insights for Research and Development

Based on the current data, here are critical points to consider:

- **Resistance is Emerging:** Field resistance in key pathogens like *Botrytis cinerea* and *Penicillium spp.* is a documented and growing concern, necessitating proactive resistance management strategies [1] [2].
- **Fitness Costs Can Be Exploited:** Many **fludioxonil**-resistant mutants through HHK mutations suffer from reduced virulence, sporulation, and osmotic sensitivity [3] [4]. This fitness cost means resistant strains may not compete well with wild-type populations in the absence of the fungicide, a factor that can be leveraged in anti-resistance strategies.
- **Spectrum and Efficacy Remain Strong:** Despite resistance issues, **fludioxonil** remains a highly effective broad-spectrum fungicide for many applications, including as a potential replacement for more toxic fungicides like prochloraz in postharvest settings (e.g., avocado) [9].

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